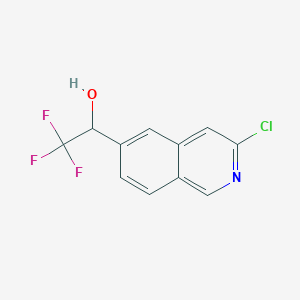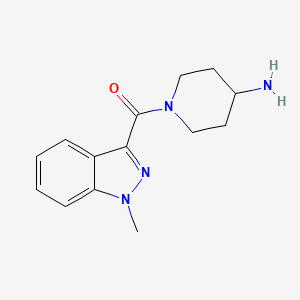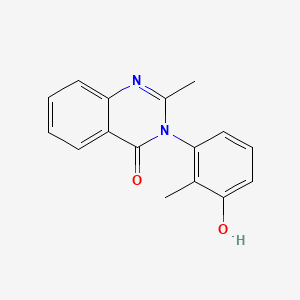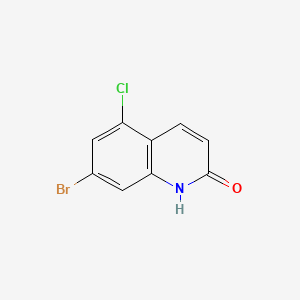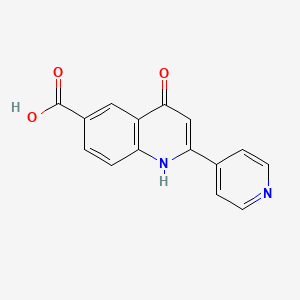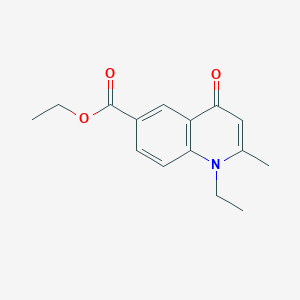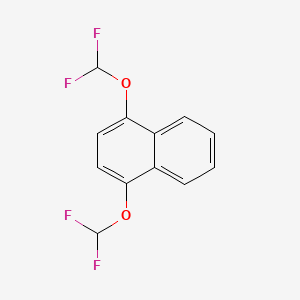
1,4-Bis(difluoromethoxy)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(difluoromethoxy)naphthalene is a chemical compound with the molecular formula C12H8F4O2 and a molecular weight of 260.18 g/mol It is characterized by the presence of two difluoromethoxy groups attached to a naphthalene ring at the 1 and 4 positions
Preparation Methods
The synthesis of 1,4-Bis(difluoromethoxy)naphthalene typically involves the reaction of naphthalene with difluoromethoxy reagents under specific conditions. One common method includes the use of Friedel-Crafts acylation followed by nucleophilic substitution . The reaction conditions often require the presence of a catalyst, such as aluminum chloride, and an appropriate solvent, like dichloromethane. Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,4-Bis(difluoromethoxy)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully reduced products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Bis(difluoromethoxy)naphthalene has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism by which 1,4-Bis(difluoromethoxy)naphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its application .
Comparison with Similar Compounds
1,4-Bis(difluoromethoxy)naphthalene can be compared with other naphthalene derivatives, such as:
1,4-Bis(chloromethyl)naphthalene: This compound has chloromethyl groups instead of difluoromethoxy groups, leading to different reactivity and applications.
1,4-Dimethoxynaphthalene:
1,4-Dihydroxynaphthalene: Hydroxyl groups confer different reactivity, particularly in oxidation and reduction reactions.
Properties
Molecular Formula |
C12H8F4O2 |
|---|---|
Molecular Weight |
260.18 g/mol |
IUPAC Name |
1,4-bis(difluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H8F4O2/c13-11(14)17-9-5-6-10(18-12(15)16)8-4-2-1-3-7(8)9/h1-6,11-12H |
InChI Key |
OIBZIFFXQYOHAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2OC(F)F)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


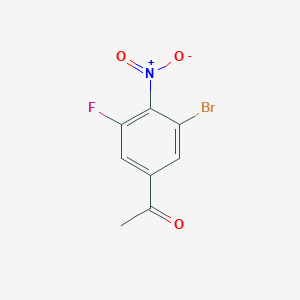
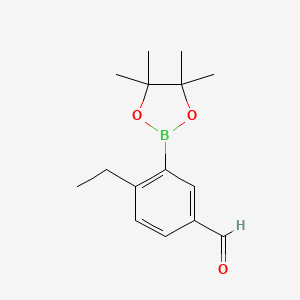
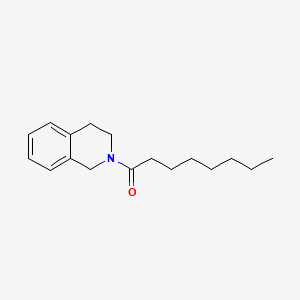

![3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11854332.png)
![3-(1H-Benzo[d]imidazol-2-yl)quinazolin-4(3H)-one](/img/structure/B11854336.png)
![4H-1-Benzopyran-4-one, 2-[4-(dimethylamino)phenyl]-2,3-dihydro-](/img/structure/B11854347.png)
